

Application Notes and Protocols: PAS-seq Analysis of JTE-607 Treated HepG2 Cells

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Compound of Interest

Compound Name: JTE-607 free base

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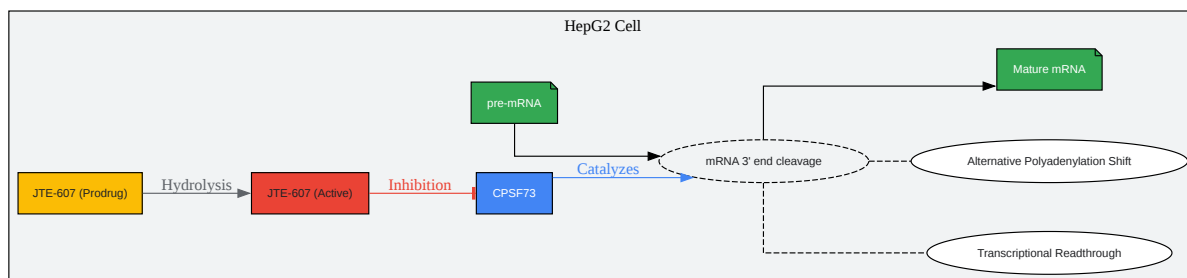
Introduction

Alternative polyadenylation (APA) is a critical mechanism of post-transcriptional gene regulation, contributing to the diversity of the transcriptome and proteome. Dysregulation of APA has been implicated in various diseases, including cancer. JTE-607 is a small molecule inhibitor of the pre-messenger RNA (pre-mRNA) 3' end processing machinery, specifically targeting CPSF73, the endonuclease responsible for cleavage at the poly(A) site.^{[1][2]} This document provides detailed protocols for the analysis of APA changes in the human hepatocellular carcinoma cell line, HepG2, upon treatment with JTE-607, utilizing Poly(A)-Site Sequencing (PAS-seq). Additionally, protocols for assessing transcription termination using 4sU-seq are included, providing a comprehensive approach to understanding the impact of JTE-607 on mRNA maturation.

Mechanism of Action of JTE-607

JTE-607 is a prodrug that, once inside the cell, is hydrolyzed to its active form. This active compound directly binds to and inhibits the endonuclease activity of CPSF73.^[1] CPSF73 is a core component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the cleavage of pre-mRNA at the poly(A) site before the addition of the poly(A) tail. By inhibiting CPSF73, JTE-607 disrupts the normal process of mRNA 3' end formation, leading to transcriptional readthrough and alterations in the selection of poly(A)

sites.[3][4] This inhibition is sequence-dependent, with certain poly(A) sites being more sensitive to the drug than others.[3]



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Mechanism of JTE-607 Action

Quantitative Data Summary

Treatment of HepG2 cells with JTE-607 leads to significant genome-wide changes in alternative polyadenylation. PAS-seq analysis reveals a predominant shift from proximal to distal poly(A) site usage, resulting in mRNAs with longer 3' untranslated regions (UTRs).

Metric	Value	Reference
Cell Line	HepG2	[3]
Treatment	JTE-607	[3]
Treatment Duration	4 hours	[3]
Genes with Significant APA Changes	921	[3][5]
Genes with Proximal to Distal PAS Shift	847 (92%)	[3][5]
Genes with Distal to Proximal PAS Shift	74 (8%)	[3]

Experimental Protocols

HepG2 Cell Culture

This protocol outlines the standard procedure for maintaining HepG2 cell cultures.

Materials:

- HepG2 cells (ATCC HB-8065)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (100x)
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- T-75 culture flasks
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- For subculturing, aspirate the medium and wash the cells once with PBS.
- Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-7 minutes at 37°C until cells detach.
- Neutralize the trypsin by adding 8-10 mL of complete growth medium.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a desired density.
- Change the medium every 2-3 days.

JTE-607 Treatment

This protocol describes the treatment of HepG2 cells with JTE-607 prior to RNA extraction.

Materials:

- Cultured HepG2 cells (70-80% confluency)
- JTE-607 (dissolved in DMSO)
- DMSO (vehicle control)
- Complete growth medium

Procedure:

- Plate HepG2 cells to achieve 70-80% confluency on the day of treatment.

- Prepare a working solution of JTE-607 in complete growth medium. A final concentration in the low micromolar range (e.g., 1-10 μM) is typically effective.[6]
- For the control group, prepare a corresponding dilution of DMSO in the complete growth medium.
- Aspirate the old medium from the cell culture plates and replace it with the medium containing either JTE-607 or DMSO.
- Incubate the cells for 4 hours at 37°C in a humidified atmosphere with 5% CO₂. [3]
- After the incubation period, proceed immediately to RNA extraction.

Total RNA Extraction

This protocol details the isolation of total RNA from treated and control HepG2 cells.

Materials:

- TRIzol™ Reagent
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- Microcentrifuge tubes

Procedure:

- Lyse the cells directly in the culture dish by adding 1 mL of TRIzol™ Reagent per 10 cm² of culture area.
- Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

- Transfer the lysate to a microcentrifuge tube and add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.
- Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
- Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
- Transfer the upper aqueous phase to a fresh tube.
- Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used.
- Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
- Wash the RNA pellet once with 1 mL of 75% ethanol.
- Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.

PAS-seq Library Preparation and Sequencing

This protocol provides a general workflow for PAS-seq library construction. For a more detailed and optimized protocol, refer to PAS-seq2 methods.[\[7\]](#)[\[8\]](#)

Materials:

- Total RNA
- Oligo(dT) magnetic beads
- RNA fragmentation buffer
- Reverse transcriptase
- Anchored oligo(dT) primer
- Template-switching oligo (TSO)
- PCR amplification reagents

- Size selection beads or gel
- Sequencing platform (e.g., Illumina)

Procedure:

- Poly(A)+ RNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
- RNA Fragmentation: Fragment the enriched mRNA to an appropriate size range (e.g., 50-200 nucleotides).[9]
- Reverse Transcription: Perform reverse transcription using a reverse transcriptase and an anchored oligo(dT) primer to specifically capture the 3' ends of polyadenylated transcripts. A template-switching oligo is often included to add a universal sequence to the 5' end of the first-strand cDNA.[7]
- PCR Amplification: Amplify the cDNA library using primers that anneal to the universal sequences added during reverse transcription.
- Size Selection: Purify the amplified library and perform size selection to remove primer-dimers and select for the desired fragment size.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

4sU-Seq for Nascent RNA Analysis

This protocol is for labeling and isolating newly transcribed RNA to assess transcription termination.

Materials:

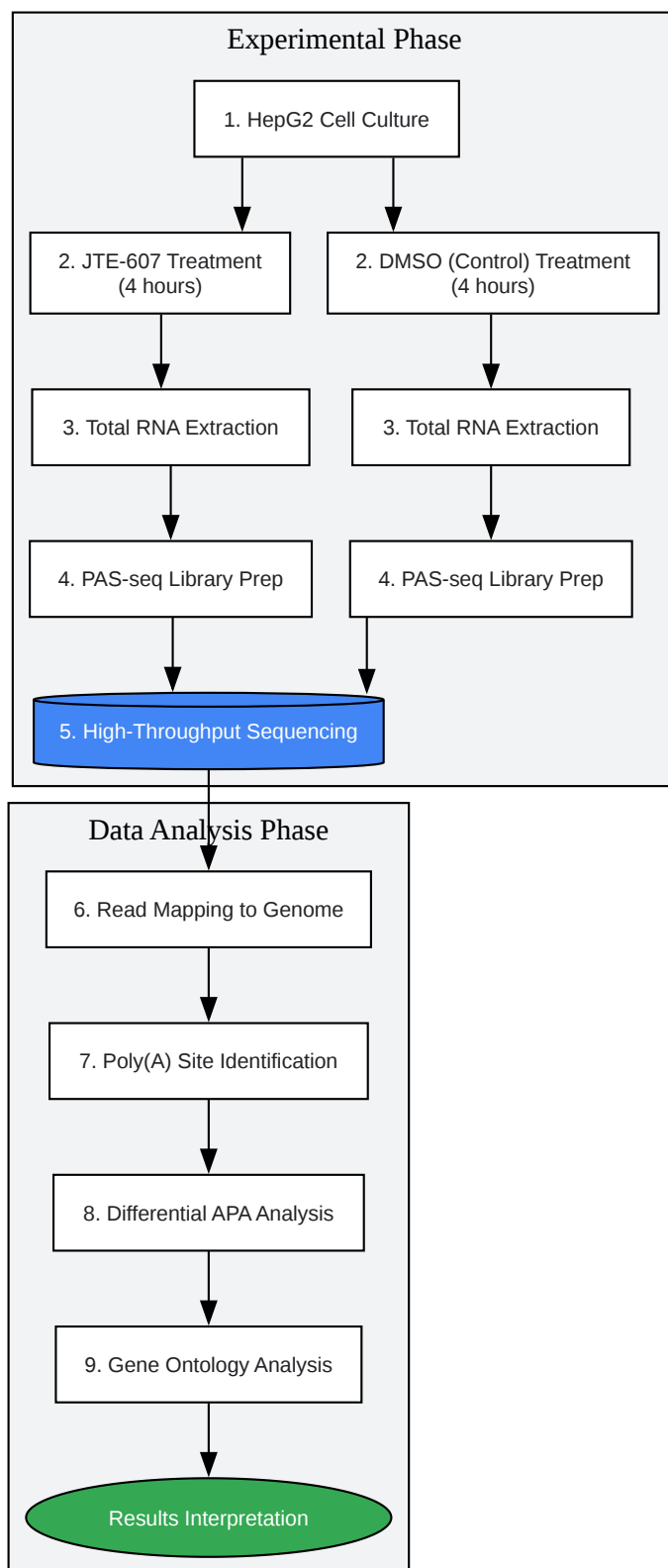
- 4-thiouridine (4sU)
- TRIzol™ Reagent
- Biotin-HPDP
- Streptavidin magnetic beads

Procedure:

- 4sU Labeling: Add 4sU to the cell culture medium to a final concentration of 100-500 μ M and incubate for a short period (e.g., 10-60 minutes) to label nascent RNA.[10][11][12]
- RNA Extraction: Isolate total RNA from the labeled cells using TRIzol™ Reagent as described in Protocol 3.
- Biotinylation: Biotinylate the 4sU-labeled RNA using Biotin-HPDP.
- Enrichment of Labeled RNA: Separate the biotinylated nascent RNA from unlabeled, pre-existing RNA using streptavidin magnetic beads.
- Library Preparation and Sequencing: Prepare sequencing libraries from the enriched nascent RNA fraction following a standard RNA-seq protocol.

Experimental and Analysis Workflow

The following diagram illustrates the overall workflow from cell culture to data analysis for studying the effects of JTE-607 on HepG2 cells.



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PAS-seq Experimental and Analysis Workflow

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